MCPA (Standard)

Description

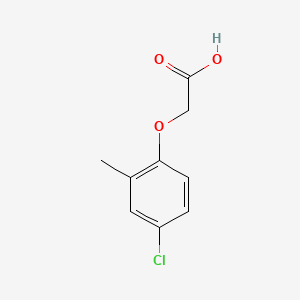

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chloro-2-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKUVVPPKQRRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Record name | MCPA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024195 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] Slightly beige solid; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Methyl-4-chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MCPA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/, INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9, SOL IN CARBON TETRACHLORIDE, Free acid insol in water but sodium and amine salts are soluble, Sol in benzene, For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page., Solubility in water: none | |

| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MCPA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.56 @ 25 °C/15.5 °C, Relative density (water = 1): 1.3 | |

| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MCPA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000059 [mmHg], 5.90X10-6 mm Hg, Vapor pressure, Pa at 20 °C: (negligible) | |

| Record name | 2-Methyl-4-chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MCPA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light brown solid flakes, crystal powder or liquid., Plates from benzene or toluene, White crystalline solid (pure compd), Colorless crystalline solid (pure) | |

CAS No. |

94-74-6, 3653-48-3 | |

| Record name | (4-Chloro-2-methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloro-2-methylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D888C394VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MCPA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

118-119 °C, Melting point: 115-117 °C /technical grade MCPA/, 113-119 °C | |

| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MCPA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to (4-chloro-2-Methylphenoxy)acetic Acid: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

(4-chloro-2-Methylphenoxy)acetic acid, commonly known as MCPA, is a selective phenoxy herbicide widely used for the control of broadleaf weeds.[1][2][3] This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and a visualization of its mode of action and environmental fate. All quantitative data is summarized for clarity and ease of comparison.

Chemical and Physical Data

The fundamental chemical and physical characteristics of (4-chloro-2-Methylphenoxy)acetic acid are summarized in the tables below. These properties are crucial for understanding its environmental behavior, formulating effective applications, and developing analytical methods.

Table 1: General and Physical Properties of MCPA

| Property | Value | Source |

| Appearance | White to light brown solid/crystalline powder with a characteristic odor.[1][3][4][5] | [1][3][4][5] |

| Molecular Formula | C₉H₉ClO₃ | [1][4] |

| Molar Mass | 200.62 g/mol | [1][2][4][6] |

| Density | 1.18 - 1.21 g/cm³ | [1][4] |

| Melting Point | 114 to 119 °C (237 to 246 °F; 387 to 392 K) | [1][2][4][6][7] |

| Boiling Point | Decomposes before boiling. | [8] |

| Vapor Pressure | 0.2 mPa @ 20 °C | [6] |

Table 2: Solubility and Partitioning Properties of MCPA

| Property | Value | Conditions | Source |

| Water Solubility | 825 mg/L | 23-25 °C (acid form) | [1][6] |

| 866 g/L | (amine salt) | [1][4] | |

| 5 mg/L | (ester form) | [1][4] | |

| Solubility in Organic Solvents | Very soluble in ether, ethanol, toluene, xylene; Soluble in methanol.[6] | [6] | |

| Dissociation Constant (pKa) | 3.07 - 3.13 | [3][5][9] | |

| Octanol/Water Partition Coefficient (log Kow) | 3.25 | [3] | |

| Adsorption Coefficient (Koc) | 100 (acid); 20 (salts, estimated); 1000 (ester, estimated) | [6] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of (4-chloro-2-Methylphenoxy)acetic acid.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method for its determination is the capillary method.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry MCPA is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.

-

Heating: The capillary tube is placed in the heating block adjacent to the thermometer bulb. The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Observation: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2) are recorded.

-

Melting Range: The melting range is reported as T1-T2. For a pure substance, this range is typically narrow.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a chemical substance is a determining factor in its environmental transport and fate. The OECD Guideline 105 (Water Solubility) provides standardized methods for its measurement. For a substance like MCPA with solubility above 10⁻² g/L, the flask method is appropriate.

Methodology:

-

Apparatus: A constant temperature water bath, a mechanical shaker, and analytical equipment for concentration determination (e.g., HPLC-UV) are required.

-

Procedure:

-

An excess amount of MCPA is added to a flask containing purified water.

-

The flask is agitated in the constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to let undissolved particles settle.

-

A sample of the supernatant is carefully withdrawn, filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles, and the concentration of MCPA in the filtrate is determined using a suitable analytical method.

-

The process is repeated with different equilibration times until consecutive measurements show no significant change in concentration, confirming that equilibrium has been reached.

-

Determination of Dissociation Constant (pKa) by Potentiometric Titration

The pKa value indicates the strength of an acid in a solution. For a weak acid like MCPA, potentiometric titration is a precise method for its determination.

Methodology:

-

Sample Preparation: A known concentration of MCPA is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if the solubility in pure water is limited.

-

Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are used. A burette is used to dispense a standard solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: The MCPA solution is titrated with the standard NaOH solution. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.

Signaling Pathways and Experimental Workflows

Mode of Action: Synthetic Auxin Signaling Pathway

MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This leads to uncontrolled growth and eventual death in susceptible broadleaf plants.[1] The signaling pathway is initiated by the binding of MCPA to an auxin receptor, which triggers a cascade of events leading to changes in gene expression that regulate plant growth.

Caption: MCPA mimics natural auxin, leading to the degradation of Aux/IAA repressors and subsequent activation of auxin response genes, causing uncontrolled plant growth.

Environmental Fate: Biodegradation Pathway of MCPA

In the soil, MCPA is primarily degraded by microorganisms. The degradation process involves the cleavage of the ether linkage or hydroxylation of the methyl group, leading to the formation of less active metabolites.

Caption: Microbial degradation of MCPA in soil primarily occurs via ether cleavage or methyl hydroxylation, leading to the formation of metabolites that are further broken down.

Experimental Workflow: Analysis of MCPA Residues in Soil

The analysis of herbicide residues in environmental samples like soil is crucial for monitoring and risk assessment. A typical workflow involves sample preparation, extraction, cleanup, and instrumental analysis.

Caption: A generalized workflow for the analysis of MCPA residues in soil, from sample collection to final reporting.

References

- 1. oecd.org [oecd.org]

- 2. scribd.com [scribd.com]

- 3. filab.fr [filab.fr]

- 4. laboratuar.com [laboratuar.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Environmental Fate and Transport of MCPA in Ecosystems: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport mechanisms of the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). MCPA is a widely used selective herbicide for the control of broadleaf weeds in agriculture.[1][2] Understanding its behavior in various environmental compartments is crucial for assessing its potential ecological impact. This document details its degradation, sorption, mobility, and bioaccumulation in soil, water, and air, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties of MCPA

MCPA is a weak acid, and its environmental behavior is significantly influenced by its chemical properties.[1]

| Property | Value | Reference |

| Chemical Name | (4-chloro-2-methylphenoxy)acetic acid | [3] |

| CAS Number | 94-74-6 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molar Mass | 200.62 g/mol | [1] |

| Appearance | White to light brown solid | [1] |

| Water Solubility | 825 mg/L (at 25°C) | [1][3] |

| Vapor Pressure | 0.2 mPa (at 20°C) | [3] |

| pKa | 3.09 | [4] |

| Log Koc | 1.73 - 2.07 | [4] |

Environmental Fate and Transport Mechanisms

The environmental fate of MCPA is governed by a combination of transport and transformation processes, including sorption, degradation, leaching, runoff, and volatilization.

Degradation

Degradation is a primary mechanism for the dissipation of MCPA in the environment, occurring through both microbial and, to a lesser extent, photochemical processes.

The primary route of MCPA degradation in soil and water is through microbial metabolism.[3] The rate of degradation is influenced by soil moisture, temperature, pH, and organic matter content, all of which affect microbial activity.[4] The biological degradation of MCPA is primarily an aerobic process, with negligible breakdown occurring in anaerobic environments.[2] This can lead to the persistence of MCPA in saturated soils. The degradation is known to be catalyzed by the enzyme α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene in soil microorganisms.[1]

The two main microbial degradation pathways for MCPA are:

-

Cleavage of the ether linkage: This is the major pathway, resulting in the formation of 4-chloro-2-methylphenol (MCP) and acetic acid.[1] MCP is the primary metabolite of MCPA degradation.

-

Hydroxylation of the methyl group: This is a minor pathway that leads to the formation of 4-Chloro-2-hydroxymethylphenoxyacetic acid (cloxyfonac).[1]

MCPA can undergo photolysis when exposed to sunlight, particularly in aqueous solutions and on plant surfaces.[4][5] The photolytic half-life of MCPA in an aqueous solution at pH 8.3 in sunlight has been reported to be between 20 and 24 days.[5]

Degradation Pathway of MCPA

Caption: Major microbial degradation pathways of MCPA in the environment.

Sorption and Mobility

Sorption to soil particles is a key process that influences the mobility and bioavailability of MCPA. The extent of sorption is primarily dependent on the soil organic matter content and pH.[6]

MCPA is a weak acid, and its charge state is pH-dependent. At typical soil pH values (above its pKa of 3.09), MCPA exists predominantly in its anionic form, which is highly water-soluble and exhibits low adsorption to negatively charged soil colloids.[4] As a result, MCPA generally has a low affinity for soil and is considered to be highly mobile.[1][4]

Sorption of MCPA is positively correlated with soil organic carbon content and the presence of humic and fulvic acids, and negatively correlated with soil pH.[6] In soils with low organic matter, clay minerals can play a more significant role in sorption.

Quantitative Sorption Data for MCPA

| Parameter | Value Range | Influencing Factors | References |

| Koc (L/kg) | 54 - 118 | Soil organic matter content, pH | [4] |

| Log Koc | 1.73 - 2.07 | Soil organic matter content, pH | [4] |

| Freundlich Kf | 0.37 - 1.03 | Soil organic carbon, humic/fulvic acid content, pH | [7] |

Leaching and Runoff

Due to its high water solubility and low sorption potential, MCPA is susceptible to transport from soil to surface and groundwater via leaching and runoff.[2] This is particularly true in sandy soils with low organic matter content. Several studies have reported the detection of MCPA in surface water bodies, often exceeding drinking water limits.[2] The timing of rainfall after herbicide application is a critical factor in determining the extent of MCPA transport through these pathways.

Volatilization

MCPA can enter the atmosphere through volatilization from plant and soil surfaces after application.[7] The ester formulations of MCPA are more volatile than the amine and salt forms.[8][9] Post-application volatilization can be a significant transport pathway, with atmospheric concentrations of MCPA increasing for several hours after application.[7] Plant surfaces may also enhance the volatilization of some phenoxy herbicides.[8]

Environmental Transport Cycle of MCPA

Caption: Conceptual diagram of MCPA's transport and fate in the environment.

Bioaccumulation and Biotransformation

Plants

MCPA is readily absorbed by the leaves and roots of plants and is translocated within the plant, accumulating in the actively growing regions.[1][3] In susceptible plants, it acts as a synthetic auxin, causing uncontrolled growth and eventual death.[1] In tolerant plants and at sub-lethal concentrations, MCPA is metabolized, with the major metabolite being 2-methyl-4-chlorophenol (MCP).[3]

Aquatic Organisms

MCPA is considered to be slightly to moderately toxic to aquatic organisms.[3] Due to its high water solubility and low octanol-water partition coefficient, the potential for bioaccumulation in fish and other aquatic organisms is generally low.

Mammals

In mammals, MCPA is rapidly absorbed and excreted, primarily in the urine, with little evidence of significant metabolism.[3] The major metabolite identified in the liver is 2-methyl-4-chlorophenol, in both free and conjugated forms.[3]

Experimental Protocols

This section outlines standardized methodologies for key experiments to assess the environmental fate and transport of MCPA.

Batch Sorption-Desorption Study

Objective: To determine the sorption (Kd) and desorption characteristics of MCPA to soil and to calculate the organic carbon-normalized sorption coefficient (Koc).

Materials:

-

Test soil, air-dried and sieved (<2 mm)

-

¹⁴C-labeled MCPA or analytical grade MCPA standard

-

0.01 M CaCl₂ solution

-

Centrifuge tubes (e.g., 50 mL polypropylene)

-

Orbital shaker

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or mass spectrometer) or a liquid scintillation counter (for ¹⁴C-MCPA)

Procedure:

-

Sorption Phase: a. Weigh a known amount of soil (e.g., 5 g) into a series of centrifuge tubes. b. Prepare a range of MCPA concentrations in 0.01 M CaCl₂ solution. c. Add a known volume (e.g., 25 mL) of each MCPA solution to the soil samples. Include control samples with no soil. d. Shake the tubes on an orbital shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature. e. Centrifuge the tubes to separate the soil from the solution. f. Analyze the MCPA concentration in the supernatant. g. Calculate the amount of MCPA sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

-

Desorption Phase: a. After the sorption phase, decant the supernatant. b. Add an equal volume of fresh 0.01 M CaCl₂ solution to the soil pellet. c. Resuspend the soil and shake for the same equilibration time. d. Centrifuge and analyze the MCPA concentration in the supernatant. e. Repeat for several desorption steps.

Data Analysis:

-

The soil-water distribution coefficient (Kd) is calculated as: Kd = (Cs / Cw) where Cs is the concentration of MCPA sorbed to the soil (mg/kg) and Cw is the equilibrium concentration in the aqueous phase (mg/L).

-

The organic carbon-normalized sorption coefficient (Koc) is calculated as: Koc = (Kd / %OC) * 100 where %OC is the percentage of organic carbon in the soil.

Aerobic Soil Degradation Study

Objective: To determine the rate of degradation and the half-life (DT₅₀) of MCPA in soil under aerobic conditions.

Materials:

-

Freshly collected, sieved soil, not air-dried

-

¹⁴C-labeled MCPA

-

Incubation flasks (e.g., biometer flasks)

-

Trapping solutions for CO₂ (e.g., NaOH or KOH)

-

Incubator

-

Analytical instrumentation for MCPA and metabolite analysis (HPLC, GC-MS)

-

Liquid scintillation counter

Procedure:

-

Treat a known mass of soil with a solution of ¹⁴C-MCPA.

-

Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity).

-

Place the treated soil into biometer flasks. The side-arm of the flask should contain a trapping solution for evolved ¹⁴CO₂.

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

-

At specified time intervals, remove replicate soil samples and the trapping solution.

-

Analyze the trapping solution for ¹⁴CO₂ using liquid scintillation counting to determine the extent of mineralization.

-

Extract the soil samples with an appropriate solvent and analyze for the parent MCPA and its degradation products using chromatographic methods.

Data Analysis:

-

Plot the concentration of MCPA remaining in the soil versus time.

-

Fit the data to a first-order or other appropriate kinetic model to determine the degradation rate constant (k).

-

Calculate the half-life (DT₅₀) as: DT₅₀ = ln(2) / k

Soil Column Leaching Study

Objective: To assess the mobility and leaching potential of MCPA through a soil column.

Materials:

-

Intact or packed soil columns (e.g., PVC or glass)

-

MCPA solution (radiolabeled or non-labeled)

-

Simulated rainwater (e.g., 0.01 M CaCl₂)

-

Peristaltic pump or other system for applying simulated rainfall

-

Fraction collector for leachate

-

Analytical instrumentation for MCPA analysis

Procedure:

-

Saturate the soil column with the simulated rainwater solution from the bottom up to displace air.

-

Allow the column to drain to field capacity.

-

Apply a known amount of MCPA solution to the surface of the soil column.

-

After a short equilibration period (e.g., 24 hours), begin applying simulated rainfall to the top of the column at a constant rate.[10]

-

Collect the leachate in fractions over a specified period.

-

At the end of the experiment, section the soil column into segments (e.g., every 5-10 cm).

-

Analyze the leachate fractions and soil segments for the concentration of MCPA and its major metabolites.

Data Analysis:

-

Construct a breakthrough curve by plotting the concentration of MCPA in the leachate versus the cumulative volume of leachate collected.

-

Determine the total amount of MCPA leached from the column.

-

Analyze the distribution of MCPA remaining in the different soil segments.

Experimental Workflow for MCPA Leaching Study

Caption: A typical workflow for a laboratory soil column leaching experiment.

Conclusion

The environmental fate and transport of MCPA are complex, with microbial degradation being the primary dissipation pathway. However, its high water solubility and low sorption to soil make it prone to leaching and runoff, posing a potential risk to water resources. Volatilization also contributes to its movement in the environment. A thorough understanding of these processes, supported by robust experimental data, is essential for the environmental risk assessment and sustainable use of this herbicide.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. The Knowns and Unknowns of the Herbicide MCPA - Advanced Science News [advancedsciencenews.com]

- 3. EXTOXNET PIP - MCPA [extoxnet.orst.edu]

- 4. sourcetotap.eu [sourcetotap.eu]

- 5. cdn.who.int [cdn.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Real-Time Measurement of Herbicides in the Atmosphere: A Case Study of MCPA and 2,4-D during Field Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. agriculture.vic.gov.au [agriculture.vic.gov.au]

- 10. Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]

Biodegradation of (4-chloro-2-Methylphenoxy)acetic Acid (MCPA) in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-chloro-2-Methylphenoxy)acetic acid, commonly known as MCPA, is a selective, systemic phenoxy herbicide widely used for the control of broadleaf weeds in agriculture. Its extensive use has led to its detection in various environmental compartments, including soil and water, raising concerns about its potential environmental impact and the need for effective remediation strategies. Understanding the biodegradation pathways of MCPA is crucial for developing such strategies and for assessing its environmental fate. This technical guide provides a comprehensive overview of the microbial degradation of MCPA in both soil and water environments, detailing the enzymatic pathways, involved microorganisms, and the influence of environmental factors.

Aerobic Biodegradation Pathway

The aerobic biodegradation of MCPA is a well-studied process primarily initiated by bacteria harboring the tfd (2,4-D degradation) genes. The pathway involves the initial cleavage of the ether linkage, followed by the hydroxylation and subsequent cleavage of the aromatic ring.

The key enzyme in the initial step of MCPA degradation is a 2,4-dichlorophenoxyacetate-alpha-ketoglutarate dioxygenase, encoded by the tfdA gene. This enzyme catalyzes the cleavage of the ether bond of MCPA, yielding 4-chloro-2-methylphenol (4-CMP) and glyoxylate.[1] Subsequently, 4-CMP is hydroxylated by a chlorophenol hydroxylase, encoded by the tfdB gene, to form 3-chloro-5-methylcatechol.[1]

The resulting catechol derivative then undergoes ortho-cleavage by a catechol 1,2-dioxygenase (tfdC), leading to the formation of 2-chloro-4-methyl-cis,cis-muconate.[1] This is followed by a series of enzymatic reactions catalyzed by dichloromuconate cycloisomerase (tfdD), carboxymethylene butenolidase (tfdE), and maleylacetate reductase (tfdF), which ultimately convert the intermediate into compounds that can enter the tricarboxylic acid (TCA) cycle, leading to complete mineralization.[1]

An alternative minor pathway involves the hydroxylation of the methyl group of MCPA to produce cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid).

Anaerobic Biodegradation Pathway

Under anoxic conditions, such as in saturated soils, sediments, and groundwater, the biodegradation of MCPA proceeds through a different pathway. Anaerobic degradation is generally slower than aerobic degradation. The proposed anaerobic pathway involves a series of reductive dehalogenation and other transformation steps.

The initial step in the anaerobic degradation of MCPA is the cleavage of the aryl ether bond, similar to the aerobic pathway, resulting in the formation of 4-chloro-2-methylphenol (MCP).[2] This is followed by the reductive dechlorination of MCP to 2-methylphenol (2-MP).[2] Subsequently, 2-MP is demethylated to phenol.[2] Phenol can be further degraded to methane and carbon dioxide by anaerobic microbial consortia.

Microorganisms Involved in MCPA Biodegradation

A diverse range of microorganisms, including bacteria and fungi, have been identified as being capable of degrading MCPA in both soil and water.

Table 1: Microorganisms Involved in MCPA Biodegradation

| Microorganism Type | Genera | References |

| Bacteria | Cupriavidus | [3] |

| Sphingomonas | [2] | |

| Pseudomonas | [4] | |

| Alcaligenes | [4] | |

| Burkholderia | [5] | |

| Bradyrhizobium | [6] | |

| Fungi | Aspergillus | [3][7] |

| Penicillium | [3][7] | |

| Trichoderma | [8] | |

| Fusarium | [8] | |

| Phanerochaete | [7] | |

| Rhizopus | [3] | |

| Mucor | [3] |

Quantitative Data on MCPA Biodegradation

The rate of MCPA biodegradation is influenced by various environmental factors, including temperature, pH, soil type, and microbial population density. The degradation rate is often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to be degraded.

Table 2: Half-life of MCPA in Soil and Water

| Environment | Conditions | Half-life (days) | References |

| Soil | Field studies, variable conditions | 14 - 30 | [9] |

| Slightly acidic to slightly alkaline soils | 5 - 6 | [9] | |

| Sandy soil | 4.5 - 7 | [10] | |

| Loamy soil | 3 - 16 | [11] | |

| High organic matter (>10%) | 3 - 9 | [9] | |

| Low organic matter (<10%) | 1 | [9] | |

| Beijing (field study) | 3.22 | [12] | |

| Tianjin (field study) | 3.10 | [12] | |

| Water | Rice paddy water (microbial degradation) | < 14 | [9] |

| Sterilized water (photodegradation) | ~ 35 | [9] | |

| River water (photolysis) | ~14 | [13] | |

| Hyporheic sediments | 11 - 44 | [14] |

Table 3: Influence of Temperature and pH on MCPA Degradation

| Parameter | Condition | Effect on Degradation Rate | References |

| Temperature | Increase from 5°C to 25°C | Significant increase | [11] |

| Optimal range for bacterial degradation | 30°C - 40°C | [15] | |

| pH | Acidic conditions | Increased persistence | [11] |

| Optimal range for bacterial degradation | 6.0 - 7.0 | [15] |

Experimental Protocols

Soil Microcosm Study

A soil microcosm study is a common method to investigate the biodegradation of MCPA under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Collect soil from the desired location. Air-dry and sieve the soil to remove large debris and ensure homogeneity.[16]

-

Microcosm Setup: Place a known amount of the prepared soil (e.g., 50 g dry weight) into incubation flasks.[16]

-

Pre-incubation: Pre-incubate the soil at the desired temperature (e.g., 25°C) for a period (e.g., 5 days) to stabilize the microbial community.[16]

-

Spiking: Add a solution of MCPA to the soil to achieve the desired concentration (e.g., 7 mg/kg dry weight). Ensure even distribution.[16]

-

Incubation: Incubate the microcosms in the dark at a constant temperature. Maintain soil moisture at a specific level (e.g., 40% of water holding capacity) by adding sterile deionized water periodically.[16]

-

Sampling: At predetermined time intervals (e.g., 0, 4, 8, 15, 22, 30, 60, 90, and 120 days), destructively sample replicate microcosms.[16]

-

Extraction: Extract MCPA and its metabolites from the soil samples using a suitable solvent mixture (e.g., methanol:0.1 M NaOH, 90:10 v/v).[16]

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of MCPA and its metabolites. Quantify the abundance of the tfdA gene using quantitative PCR (qPCR).

Water Microcosm Study

A water microcosm study is used to assess the biodegradation of MCPA in aquatic environments.

Methodology:

-

Water and Sediment Collection: Collect water and sediment from the target aquatic environment.[11]

-

Microcosm Setup: In vials, create a sediment-water mixture (e.g., 1:6 sediment to water ratio).[11]

-

Pre-incubation: Pre-incubate the microcosms for a week to allow for stabilization.[11]

-

Spiking: Add a stock solution of MCPA to the water phase to achieve the desired concentration.

-

Incubation: Incubate the microcosms at a controlled temperature (e.g., 30°C) in the dark with continuous agitation.[11]

-

Sampling: Periodically collect water samples from the microcosms.

-

Analysis: Analyze the water samples directly or after solid-phase extraction using HPLC to determine the concentration of MCPA and its metabolites.

HPLC Analysis of MCPA and Metabolites

HPLC is a standard analytical technique for the quantification of MCPA and its primary metabolite, 4-chloro-2-methylphenol.

Table 4: HPLC Method Parameters

| Parameter | Description | References |

| Column | C18 reverse-phase column (e.g., Spherisorb S5 ODS2, 50 mm x 4.6 mm ID) | [17] |

| Mobile Phase | Isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is acetonitrile/0.25% H3PO4 (45:55 v/v). | [11] |

| Flow Rate | Typically 0.7 - 1.0 mL/min. | [18] |

| Detection | UV detector at 275-280 nm or Mass Spectrometry (MS) for higher sensitivity and specificity. | [18][19] |

| Injection Volume | 1 - 40 µL. | [18][20] |

Quantitative PCR (qPCR) for tfdA Gene

qPCR is a powerful tool to quantify the abundance of the tfdA gene, which serves as a biomarker for the MCPA-degrading microbial population.

Table 5: qPCR Protocol for tfdA Gene Quantification

| Component | Details | References |

| Primers and Probes | Specific primers and TaqMan probes are designed to target different classes of the tfdA gene (Class I, II, and III). | [9] |

| Reaction Mixture | Typically contains TaqMan Gene Expression Master Mix, forward and reverse primers, probe, bovine serum albumin (BSA), and template DNA. | [13] |

| Thermal Cycling Conditions | An initial denaturation step, followed by a set number of cycles of denaturation, annealing, and extension. For example: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. | [9] |

Regulation of the tfd Gene Pathway

The expression of the tfd genes involved in MCPA degradation is tightly regulated. In bacteria like Alcaligenes eutrophus JMP134, the regulatory genes tfdR and tfdS play a crucial role.

The tfdR gene encodes a negative regulator.[4] In the absence of an inducer, the TfdR protein binds to the operator region of the tfdA gene, repressing its transcription.[4] When an inducer, such as MCPA or its degradation intermediate, is present, it binds to the TfdR protein, causing a conformational change that prevents it from binding to the operator, thereby allowing the transcription of the tfdA gene to proceed.

The tfdS gene product, on the other hand, acts as a positive regulator, although its exact mechanism is less clear. It is believed to enhance the expression of the tfd genes in the presence of the substrate.

Conclusion

The biodegradation of MCPA in soil and water is a complex process mediated by a diverse community of microorganisms. The primary aerobic pathway, involving the tfd gene cluster, is well-characterized and leads to the complete mineralization of the herbicide. The anaerobic pathway, though less understood, provides an alternative route for MCPA degradation in anoxic environments. The rate of biodegradation is significantly influenced by environmental factors such as temperature, pH, and soil properties. The experimental protocols outlined in this guide provide a framework for researchers to investigate the fate of MCPA in various environmental matrices and to develop effective bioremediation strategies. Further research is needed to fully elucidate the anaerobic degradation pathway and to explore the potential of novel microbial strains for enhanced MCPA bioremediation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Phenoxyacetic acid degradation by the 2,4-dichlorophenoxyacetic acid (TFD) pathway of plasmid pJP4: mapping and characterization of the TFD regulatory gene, tfdR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Maleylacetic acid - Wikipedia [en.wikipedia.org]

- 7. Biodegradation of plastic polymers by fungi: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. TaqMan Probe-Based Real-Time PCR Assay for Detection and Discrimination of Class I, II, and III tfdA Genes in Soils Treated with Phenoxy Acid Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Combined effects of micropollutants and their degradation on prokaryotic communities at the sediment–water interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Degradation potential of MCPA, metolachlor and propiconazole in the hyporheic sediments of an agriculturally impacted river - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. indianecologicalsociety.com [indianecologicalsociety.com]

- 16. pjoes.com [pjoes.com]

- 17. researchgate.net [researchgate.net]

- 18. helixchrom.com [helixchrom.com]

- 19. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. epa.gov [epa.gov]

Ecotoxicological effects of MCPA on non-target aquatic and terrestrial organisms

An In-depth Examination of the Effects of 4-chloro-2-methylphenoxyacetic acid on Non-Target Aquatic and Terrestrial Organisms

Abstract

This technical guide provides a comprehensive overview of the ecotoxicological effects of the widely used phenoxy herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA), on non-target aquatic and terrestrial organisms. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document synthesizes acute and chronic toxicity data from various studies, outlines standardized experimental protocols for ecotoxicological assessments, and visually represents the primary mechanism of action of MCPA. The quantitative data are presented in structured tables to facilitate comparative analysis.

Introduction

MCPA is a selective, systemic herbicide primarily used for the post-emergence control of broadleaf weeds in cereal crops, grassland, and turf.[1] Its mode of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid or IAA), leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[1][2][3] Due to its widespread use and mobility in soil, there is a potential for MCPA to enter aquatic and terrestrial environments, impacting non-target organisms.[1] Understanding the ecotoxicological profile of MCPA is crucial for assessing its environmental risk and ensuring its safe use.

Ecotoxicological Effects on Non-Target Aquatic Organisms

MCPA exhibits varying degrees of toxicity to aquatic life, with sensitivity differing across taxonomic groups. Generally, it is more toxic to aquatic plants and algae than to invertebrates and fish.

Aquatic Plants (Macrophytes)

MCPA can have significant phytotoxic effects on non-target aquatic macrophytes. Studies have shown that exposure to MCPA can lead to reduced growth and biomass in various aquatic plant species.

Fish

The acute toxicity of MCPA to fish is generally considered to be low to moderate. The lethal concentration (LC50) values, which represent the concentration of a chemical that is lethal to 50% of the test organisms within a specified time, vary depending on the fish species and the formulation of MCPA.

Aquatic Invertebrates

Aquatic invertebrates are generally less sensitive to MCPA than other aquatic organisms. The concentration that causes an effect (such as immobilization) in 50% of the test population (EC50) is typically high.

Algae and Cyanobacteria

Algae and cyanobacteria are among the more sensitive aquatic organisms to MCPA. The herbicide can inhibit their growth, with effects observed at concentrations relevant to environmental exposures. The no-observed-effect concentration (NOEC) is a key parameter in assessing the risk to these primary producers.

Table 1: Summary of Acute and Chronic Toxicity of MCPA to Non-Target Aquatic Organisms

| Taxonomic Group | Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | >100,000 | 96 hours | Not Specified |

| Lepomis macrochirus (Bluegill Sunfish) | 96-h LC50 | >100,000 | 96 hours | Not Specified | |

| Aquatic Invertebrates | Daphnia magna (Water Flea) | 48-h EC50 (Immobilisation) | >100,000 | 48 hours | [4][5][6][7][8] |

| Algae | Pseudokirchneriella subcapitata | 72-h EC50 (Growth Rate) | 47,000 | 72 hours | [9][10][11][12][13] |

| Navicula pelliculosa | 72-h EC50 (Growth Rate) | 39,000 | 72 hours | [9][10][11][12][13] | |

| Anabaena flos-aquae | 7-day NOEC | 5,400 | 7 days | Not Specified |

Ecotoxicological Effects on Non-Target Terrestrial Organisms

In the terrestrial environment, MCPA can impact a range of non-target organisms, from soil microorganisms to invertebrates and vertebrates.

Soil Microorganisms

The effects of MCPA on soil microbial communities are complex. Some studies indicate a temporary disruption of microbial activity, while others show a degree of resilience. The impact can be influenced by factors such as soil type, organic matter content, and the concentration of the herbicide.

Earthworms

Earthworms are important bioindicators of soil health. The toxicity of MCPA to earthworms is generally considered to be low in terms of acute mortality (LC50). However, sublethal effects on reproduction and growth can occur at environmentally relevant concentrations.

Bees

MCPA is considered to have low acute toxicity to bees, both through contact and oral exposure. The lethal dose (LD50) required to kill 50% of a test population is high.

Birds

The acute oral toxicity of MCPA to birds is low. The LD50 values for avian species are relatively high, suggesting a low risk from direct ingestion.

Table 2: Summary of Acute Toxicity of MCPA to Non-Target Terrestrial Organisms

| Taxonomic Group | Species | Endpoint | Value | Unit | Reference |

| Earthworms | Eisenia fetida | 14-day LC50 | >1,000 | mg/kg soil | [14][15][16][17] |

| Eisenia fetida | 56-day NOEC (Reproduction) | 4.6 | mg/kg soil | [14][15][16][17] | |

| Bees | Apis mellifera (Honeybee) | 48-h Acute Contact LD50 | >100 | µ g/bee | [18][19][20][21][22] |

| Apis mellifera (Honeybee) | 48-h Acute Oral LD50 | >119 | µ g/bee | [19][23][24] | |

| Birds | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | 377 | mg/kg bw | Not Specified |

| Anas platyrhynchos (Mallard Duck) | 5-day Dietary LC50 | >5,620 | mg/kg diet | Not Specified |

Experimental Protocols

Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of ecotoxicological data.

Aquatic Toxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This test determines the acute lethal toxicity of a substance to fish.[25] Fish are exposed to the test substance for 96 hours, and mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.[25]

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna.[4][5][6][7][8] Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed to calculate the EC50.[4][5][6][7][8]

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae.[9][10][11][12][13] Exponentially growing cultures are exposed to the test substance for 72 hours, and the inhibition of growth is measured to determine the EC50 and NOEC.[9][10][11][12][13]

Terrestrial Toxicity Testing

-

Earthworm, Reproduction Test (OECD 222): This test assesses the sublethal effects of a substance on earthworm reproduction.[14][15][16][17] Adult earthworms are exposed to the test substance in artificial soil for 28 days, after which they are removed, and the number of offspring is counted after an additional 28 days.[16]

-

Honeybees, Acute Oral Toxicity Test (OECD 213): This laboratory test determines the acute oral toxicity to adult honeybees.[23][24] Bees are fed a sucrose solution containing the test substance, and mortality is recorded over 48 to 96 hours.[19]

-

Honeybees, Acute Contact Toxicity Test (OECD 214): This test assesses the acute contact toxicity to adult honeybees.[18][19][20][21][22] The test substance is applied directly to the thorax of the bees, and mortality is observed over 48 to 96 hours.[18][19]

-

Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (OECD 208): This test evaluates the potential effects of a substance on the emergence and growth of terrestrial plants.[26][27] Seeds are planted in treated soil, and effects on emergence, biomass, and plant health are observed over 14 to 21 days.[26]

Mechanism of Action and Signaling Pathway

MCPA's herbicidal activity stems from its function as a synthetic auxin.[1][2][3] In susceptible plants, it disrupts normal hormonal balance, leading to a cascade of physiological and morphological effects.

The primary signaling pathway involves the following key components:

-

Perception: MCPA, like natural auxin, is perceived by a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[2]

-

Ubiquitination and Degradation: The binding of MCPA to the TIR1/AFB receptor promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination of the Aux/IAA repressors by the SCFTIR1/AFB E3 ubiquitin ligase complex.[2] The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.[2]

-

Gene Expression: The degradation of the Aux/IAA repressors relieves the repression of Auxin Response Factors (ARFs), which are transcription factors.[2] ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to the transcription of numerous genes involved in plant growth and development.

-

Physiological Effects: The altered gene expression results in a range of physiological responses, including cell elongation, cell division, and the production of ethylene. At the high concentrations associated with herbicide application, this leads to uncontrolled growth, epinasty (downward bending of leaves), tissue damage, and ultimately, plant death.[2]

While this pathway is well-established in target plants, the extent to which similar pathways are affected in non-target organisms, particularly invertebrates and microorganisms, is an area of ongoing research.

Visualizations

Caption: Standardized workflow for aquatic ecotoxicity testing.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. fera.co.uk [fera.co.uk]

- 7. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 8. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

- 9. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 11. fera.co.uk [fera.co.uk]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. oecd.org [oecd.org]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. Effects on earthworms – Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. fera.co.uk [fera.co.uk]

- 17. oecd.org [oecd.org]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. content.fera.co.uk [content.fera.co.uk]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. eurolab.net [eurolab.net]

Structure-Activity Relationship of (4-chloro-2-Methylphenoxy)acetic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-chloro-2-Methylphenoxy)acetic acid (MCPA) is a widely used phenoxy herbicide that functions as a synthetic auxin, selectively controlling broadleaf weeds in various agricultural settings. Its efficacy is intrinsically linked to its chemical structure, which allows it to mimic the natural plant hormone indole-3-acetic acid (IAA) and disrupt normal plant growth processes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MCPA and its analogs. It summarizes quantitative data on their herbicidal activity, details key experimental protocols for their evaluation, and visualizes the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel herbicides.

Introduction

Phenoxyacetic acid herbicides, including MCPA and its structural relative 2,4-Dichlorophenoxyacetic acid (2,4-D), have been mainstays in weed management for decades due to their selective and systemic action.[1] They are classified as synthetic auxins, a class of herbicides that overwhelm the natural auxin signaling pathways in susceptible plants, leading to uncontrolled growth and eventual death.[2] The biological activity of these compounds is highly dependent on their molecular structure. Subtle modifications to the phenoxy ring or the acetic acid side chain can significantly impact their herbicidal potency, selectivity, and environmental fate. Understanding the structure-activity relationship (SAR) is therefore critical for the rational design of new and improved herbicides with enhanced efficacy and safety profiles.

This guide will explore the key structural features of MCPA and its analogs that govern their herbicidal activity. We will examine the influence of substituent type, position, and stereochemistry on their ability to interact with the auxin receptor complex and elicit a biological response.

Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal action of MCPA and its analogs stems from their ability to mimic the plant hormone auxin and bind to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[3] This binding event initiates a cascade of molecular events that ultimately leads to the degradation of Aux/IAA transcriptional repressors.

In the absence of auxin, Aux/IAA proteins form heterodimers with Auxin Response Factors (ARFs), thereby repressing the transcription of auxin-responsive genes. When MCPA or a similar synthetic auxin binds to the TIR1/AFB receptor, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA repressor.[4] This enhanced interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor allows ARFs to activate the transcription of a wide range of genes involved in cell division, expansion, and differentiation, leading to the characteristic symptoms of auxin herbicide phytotoxicity, such as epinasty, stem twisting, and callus growth.

Signaling Pathway Diagram

Caption: The auxin signaling pathway and the mechanism of action of MCPA.

Structure-Activity Relationship of MCPA Analogs

The herbicidal activity of phenoxyacetic acids is critically dependent on the nature and position of substituents on the aromatic ring, as well as modifications to the carboxylic acid side chain.

Aromatic Ring Substitutions

The chlorine atom at the 4-position and the methyl group at the 2-position of the phenoxy ring in MCPA are crucial for its herbicidal activity.

-

Position of Substituents: The relative positions of the substituents on the phenoxy ring are critical. For instance, moving the chlorine atom from the 4-position to other positions on the ring generally leads to a decrease in herbicidal activity.

-

Nature of Substituents: The type of substituent also plays a significant role. Halogens, particularly chlorine, at the 4-position are often associated with high activity. The methyl group at the 2-position is also important for optimal receptor binding. Replacing the methyl group with other alkyl groups can alter the activity and selectivity.

Carboxylic Acid Side Chain Modifications

The carboxylic acid group is essential for the molecule's function as an auxin mimic.

-

Esterification: Esterification of the carboxylic acid can increase the lipophilicity of the molecule, which may enhance its penetration through the plant cuticle.[1] Once inside the plant, these esters are typically hydrolyzed to the active carboxylic acid form.[1]

-

Amide Formation: Conversion of the carboxylic acid to an amide can also modulate the compound's properties and activity.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the herbicidal activity of MCPA and some of its analogs against various weed species. The activity is presented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), where a lower value indicates higher potency.

| Compound | Structure | Target Species | Activity (IC50/EC50) | Reference |

| MCPA | 2-methyl-4-chlorophenoxyacetic acid | Sinapis alba (White Mustard) | IC50: 0.15-73 mg(a.i.)/L (shoot/root inhibition) | [5] |

| MCPA-Na salt | Sodium (4-chloro-2-methylphenoxy)acetate | Lepidium sativum (Garden Cress) | IC50: 0.15-73 mg(a.i.)/L (shoot/root inhibition) | [5] |

| 2,4-D | 2,4-dichlorophenoxyacetic acid | Sinapis alba (White Mustard) | IC50: 0.07-12 mg(a.i.)/L (root inhibition) | [5] |

| MCPA analog 6b | longifolene-derived ammonium salt of MCPA | Brassica campestris | IC50: ~0.0002 mmol/L (root and shoot growth) | [6] |

| MCPA analog 6c | longifolene-derived ammonium salt of 2,4-D | Brassica campestris | IC50: ~0.0002 mmol/L (root and shoot growth) | [6] |

Note: The activity values can vary depending on the specific experimental conditions.

Experimental Protocols

The evaluation of the herbicidal activity of MCPA analogs involves a series of standardized bioassays.

Root Growth Inhibition Assay

This assay is a sensitive method to determine the effect of auxinic compounds on root elongation.

Protocol:

-

Plant Material: Seeds of a susceptible indicator species, such as cress (Lepidium sativum) or Arabidopsis thaliana, are surface-sterilized.

-

Germination: Seeds are germinated on agar plates or filter paper moistened with sterile water in the dark.

-

Treatment: Seedlings with a primary root length of approximately 5-10 mm are transferred to new plates or petri dishes containing the test compound at various concentrations. A control group with no test compound is also included.

-

Incubation: The plates are incubated vertically in a growth chamber with controlled light and temperature conditions.

-

Measurement: After a defined period (e.g., 24-72 hours), the length of the primary root is measured.

-

Data Analysis: The root growth inhibition is calculated as a percentage of the control, and the IC50 value is determined by plotting the inhibition against the log of the compound concentration.[6]

Coleoptile Elongation Assay

This classic bioassay measures the ability of a compound to induce cell elongation in grass coleoptiles.

Protocol:

-

Plant Material: Seeds of oat (Avena sativa) or wheat (Triticum aestivum) are germinated in the dark to produce etiolated seedlings.

-

Coleoptile Sectioning: A sub-apical section (e.g., 10 mm) is excised from the coleoptiles.

-

Incubation: The coleoptile sections are floated on a buffer solution containing the test compound at various concentrations.

-

Measurement: After a specific incubation period (e.g., 18-24 hours), the final length of the coleoptile sections is measured.

-

Data Analysis: The increase in length is calculated and compared to a control group to determine the growth-promoting or inhibitory effects of the compound.

TIR1/AFB Receptor Binding Assay

This in vitro assay directly measures the binding affinity of a compound to the auxin receptor.

Protocol:

-

Protein Expression and Purification: The TIR1 or AFB F-box protein and an Aux/IAA protein are expressed (e.g., in insect cells or E. coli) and purified.

-

Radioligand Binding: A constant concentration of a radiolabeled auxin (e.g., [3H]IAA) is incubated with the purified receptor proteins in the presence of varying concentrations of the unlabeled test compound (competitor).

-

Separation of Bound and Free Ligand: The protein-bound radioligand is separated from the free radioligand (e.g., by filtration or size-exclusion chromatography).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 and the binding affinity (Ki) of the test compound can be calculated.[7]

Experimental Workflow

The discovery and development of new MCPA analogs as herbicides typically follows a structured workflow.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Fate of MCPA in Susceptible and Resistant Flora: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core mechanisms governing the efficacy and resistance of the phenoxy herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). By examining its uptake, translocation, and metabolism in both susceptible and resistant plant species, we provide a comprehensive resource for understanding the complex interplay between herbicide application and plant physiological response. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological processes to facilitate further research and development in weed management and crop protection.

Quantitative Analysis of MCPA Pharmacokinetics in Plants

The differential response of plant species to MCPA is fundamentally linked to the amount of active herbicide that reaches its target site—the auxin receptors. This is governed by the rates of uptake, the efficiency of translocation, and the speed of metabolic detoxification. The following tables summarize key quantitative data from studies comparing these parameters in susceptible and resistant plant biotypes.

Table 1: Comparative Uptake of [14C]MCPA in Susceptible and Resistant Plant Species

| Plant Species | Biotype | Time After Treatment (h) | [14C]MCPA Absorbed (% of Applied) | Reference |

| Galeopsis tetrahit (Hemp-nettle) | Susceptible (S) | 72 | 54 | [1] |

| Resistant (R) | 72 | 54 | [1] | |

| Amaranthus powellii (Green pigweed) | Susceptible (S) | 72 | Not significantly different from R | [2][3][4] |

| Resistant (R) | 72 | Not significantly different from S | [2][3][4] |

Table 2: Translocation of [14C]MCPA in Susceptible and Resistant Plant Species 72 Hours After Treatment

| Plant Species | Biotype | [14C] Exported from Treated Leaf (% of Recovered) | [14C] in Apical Meristem (% of Recovered) | [14C] in Roots (% of Recovered) | Reference |

| Galeopsis tetrahit (Hemp-nettle) | Susceptible (S) | 58 | 13 | 38 | [1] |

| Resistant (R) | 45 | 6 | 32 | [1] | |

| Amaranthus powellii (Green pigweed) | Susceptible (S) | Not significantly different from R | Not significantly different from R | Not significantly different from R | [2][3][4] |

| Resistant (R) | Not significantly different from S | Not significantly different from S | Not significantly different from S | [2][3][4] |

Table 3: Metabolism of [14C]MCPA in Susceptible and Resistant Plant Species 72 Hours After Treatment

| Plant Species | Biotype | Total [14C] Metabolites (% of Recovered in Planta) | [14C]MCPA in Roots (% of Recovered in Roots) | Reference |

| Galeopsis tetrahit (Hemp-nettle) | Susceptible (S) | ~20 | Higher than R | [1] |

| Resistant (R) | ~20 | Lower than S | [1] | |

| Amaranthus powellii (Green pigweed) | Susceptible (S) | Not significantly different from R | Not significantly different from R | [2][3][4] |

| Resistant (R) | Not significantly different from S | Not significantly different from S | [2][3][4] |

Experimental Protocols

The investigation of herbicide uptake, translocation, and metabolism in plants relies on a set of established methodologies. The following protocols provide a detailed overview of the key experiments cited in the preceding tables.

Plant Material and Growth Conditions

-

Seed Germination and Plant Growth: Seeds of susceptible and resistant biotypes are germinated in a controlled environment (e.g., growth chamber or greenhouse). Seedlings are then transplanted into individual pots containing a standardized soil or potting mix.

-

Environmental Conditions: Plants are maintained under controlled conditions of temperature, light (intensity and photoperiod), and humidity to ensure uniform growth. For instance, a common setup involves a 16-hour photoperiod with a day/night temperature of 25/20°C.[3]

Radiolabeled Herbicide Application

-

Preparation of Treatment Solution: [14C]MCPA, typically labeled on the phenyl ring, is mixed with a commercial formulation of MCPA and diluted to the desired concentration. A surfactant may be added to facilitate leaf wetting and uptake.

-

Application: A precise volume of the [14C]MCPA solution is applied to a specific leaf of each plant at a defined growth stage (e.g., the fourth true leaf). This is often done using a microsyringe to ensure accurate and consistent application.

Uptake and Translocation Analysis

-

Harvesting: Plants are harvested at specific time points after treatment (e.g., 24, 48, 72 hours).

-